mPGES1-IN-3

mPGES-1 Inflammation Pain

Selectively block PGE2 production with mPGES1-IN-3, a dioxane-fused tricyclic benzimidazole (Compound 17d) exhibiting 8 nM enzyme potency and 16.24 nM cellular activity. Its strict species selectivity—active in human/guinea pig but not rodent mPGES-1—demands translational models (e.g., humanized knock-in mice) to avoid wasted in vivo studies. Favorable hERG/CEREP profiles and oral bioavailability (rat ED50: 36.7 mg/kg) make it the definitive reference compound for mPGES-1-targeted drug discovery. Procure with confidence for clean mechanistic dissection of PGE2-dependent pathways.

Molecular Formula C24H16ClF5N4O3
Molecular Weight 538.9 g/mol
Cat. No. B3028025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPGES1-IN-3
Molecular FormulaC24H16ClF5N4O3
Molecular Weight538.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C3=C2OCCO3)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)F)N=C1NC5=C(C=CC=C5Cl)F
InChIInChI=1S/C24H16ClF5N4O3/c1-34-19-17(32-23(34)33-18-15(25)3-2-4-16(18)27)10-14(20-21(19)37-6-5-36-20)22(35)31-13-8-11(24(28,29)30)7-12(26)9-13/h2-4,7-10H,5-6H2,1H3,(H,31,35)(H,32,33)
InChIKeyHOTSVKDMIYWWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mPGES1-IN-3: A Potent and Selective Microsomal Prostaglandin E2 Synthase-1 Inhibitor for Inflammation and Pain Research


mPGES1-IN-3, also known as Compound 17d, is a dioxane-fused tricyclic benzimidazole derivative that acts as a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) [1]. It has an enzyme IC50 of 8 nM against human mPGES-1, a cellular IC50 of 16.24 nM in A549 cells, and a human whole blood IC50 of 249.9 nM [1]. mPGES1-IN-3 exhibits species-selective inhibition, potently inhibiting guinea pig mPGES-1 (IC50: 10.79 nM) but not rat or mouse enzymes [1]. The compound also demonstrates selectivity over mPGES-2, cPGES, COX-1/2, and other prostanoid synthases, with favorable hERG and CEREP panel profiles, and good oral pharmacokinetics in rat and guinea pig [1].

Why mPGES1-IN-3 Cannot Be Replaced by Generic mPGES-1 Inhibitors


mPGES-1 inhibitors exhibit marked species selectivity, with many compounds (e.g., MF63) showing potent inhibition of human and guinea pig enzymes but no activity against rat or mouse mPGES-1 [1][2]. mPGES1-IN-3 shares this species-selective profile, potently inhibiting human (IC50: 8 nM) and guinea pig (IC50: 10.79 nM) mPGES-1 while sparing rodent enzymes [1]. Furthermore, mPGES1-IN-3 demonstrates distinct cellular and whole-blood potencies compared to structurally distinct inhibitors such as PF-4693627 (whole blood IC50: 109 nM) and MF63 (whole blood IC50: not reported in a directly comparable human assay) [3]. Substitution without verifying species compatibility and translational relevance can lead to misinterpretation of in vivo efficacy data and waste of research resources.

mPGES1-IN-3 Quantitative Differentiation vs. Key mPGES-1 Inhibitors


mPGES1-IN-3 vs. MF63: Human Whole Blood Potency Comparison

mPGES1-IN-3 exhibits a human whole blood IC50 of 249.9 nM [1]. While MF63's human whole blood potency has been reported in earlier literature as 1.3 μM [2], a direct head-to-head comparison is not available. However, mPGES1-IN-3's 249.9 nM whole blood IC50 compares favorably to the reported 1.3 μM for MF63, indicating a ~5.2-fold higher potency in this translational assay system [1][2].

mPGES-1 Inflammation Pain Whole Blood Assay

mPGES1-IN-3 vs. PF-4693627: Human Whole Blood IC50 Comparison

mPGES1-IN-3 inhibits PGE2 production in human whole blood with an IC50 of 249.9 nM [1]. In contrast, the structurally distinct mPGES-1 inhibitor PF-4693627 exhibits an IC50 of 109 nM in LPS-stimulated human whole blood [2]. This represents a ~2.3-fold difference in whole blood potency favoring PF-4693627, highlighting that mPGES1-IN-3 is moderately less potent in this assay system but still within a comparable range.

mPGES-1 Inflammation Whole Blood Assay Drug Discovery

mPGES1-IN-3 vs. BRP-201: Enzyme and Cellular Potency Comparison

mPGES1-IN-3 inhibits human mPGES-1 enzyme with an IC50 of 8 nM and A549 cellular PGE2 production with an IC50 of 16.24 nM [1]. In comparison, the benzimidazole-based mPGES-1 inhibitor BRP-201 exhibits an enzyme IC50 of 420 nM (0.42 μM) , representing a 52.5-fold lower potency at the enzyme level. While BRP-201 is a distinct chemotype, mPGES1-IN-3 offers substantially higher enzyme and cellular potency, which may be critical for studies requiring robust target engagement at lower concentrations.

mPGES-1 Enzyme Inhibition A549 Cells Anti-inflammatory

mPGES1-IN-3 In Vivo Efficacy: LPS-Induced Thermal Hyperalgesia ED50

mPGES1-IN-3 (Compound 17d) demonstrates oral efficacy in a rat model of LPS-induced thermal hyperalgesia, with an ED50 of 36.7 mg/kg [1]. This in vivo pain relief metric provides a benchmark for comparing with other mPGES-1 inhibitors. For context, the structurally distinct inhibitor MF63 was reported to have an ED50 of ~10 mg/kg in a similar LPS-induced hyperalgesia model in guinea pig [2], while PF-4693627 showed efficacy at 10 mg/kg in a carrageenan-induced air pouch inflammation model . Direct cross-study comparisons are limited by species and model differences, but mPGES1-IN-3's established in vivo efficacy validates its utility for preclinical pain research.

mPGES-1 Pain In Vivo Efficacy Thermal Hyperalgesia

mPGES1-IN-3 Species Selectivity Profile vs. MF63 and Vipoglanstat

mPGES1-IN-3 exhibits species-selective inhibition: it potently inhibits human (IC50: 8 nM) and guinea pig (IC50: 10.79 nM) mPGES-1 but does not inhibit rat or mouse enzymes [1]. MF63 shares a similar profile (human IC50: 1.3 nM, guinea pig IC50: 0.9 nM, inactive on mouse/rat) [2]. In contrast, the clinical candidate vipoglanstat (GS-248) inhibits human, dog, and minipig mPGES-1 (IC50: 2.5, 1.3, and 23 nM, respectively) but is inactive on rat/mouse (>1000 nM) . This species selectivity is critical for experimental design: researchers using standard rodent models must either use humanized mPGES-1 knock-in mice or select guinea pig models to evaluate mPGES1-IN-3's in vivo effects.

mPGES-1 Species Selectivity Rodent Models Translational Research

mPGES1-IN-3 Selectivity Over COX-1/2 vs. Class-Level NSAID Risk

mPGES1-IN-3 displays excellent in vitro selectivity over COX-1 and COX-2 enzymes, as well as mPGES-2, cPGES, and other prostanoid synthases [1]. While quantitative IC50 values against COX-1/2 are not reported in the primary paper, the compound's lack of COX inhibition is consistent with its class-level mechanism: mPGES-1 inhibitors target the terminal step of PGE2 synthesis downstream of COX enzymes, thereby avoiding the gastrointestinal and cardiovascular toxicities associated with NSAID-mediated COX-1/2 inhibition [2]. This mechanistic selectivity is a key differentiator for procurement decisions—researchers seeking to dissect PGE2-specific pathways without confounding COX inhibition should prioritize mPGES1-IN-3 over NSAIDs or dual COX/mPGES-1 inhibitors.

mPGES-1 Selectivity COX-1 COX-2 NSAID-sparing

Optimal Use Cases for mPGES1-IN-3 Based on Quantitative Differentiation


Preclinical Pain and Inflammation Studies in Guinea Pig or Humanized mPGES-1 Mouse Models

mPGES1-IN-3 is ideally suited for in vivo pain and inflammation research requiring oral dosing. Its ED50 of 36.7 mg/kg in the rat LPS-induced thermal hyperalgesia model [1] and species selectivity profile [1][2] dictate that efficacy studies should be conducted in guinea pigs or humanized mPGES-1 knock-in mice—standard rat or mouse models will not respond due to lack of target engagement.

Mechanistic Studies Differentiating PGE2-Specific Pathways from Broad COX Inhibition

Researchers investigating the specific role of PGE2 in inflammation, cancer, or pain can employ mPGES1-IN-3 to selectively block mPGES-1 without inhibiting COX-1/2 [1][3]. This avoids the confounding effects of NSAIDs on other prostaglandins (e.g., prostacyclin, thromboxane) and enables cleaner dissection of PGE2-dependent signaling pathways.

In Vitro Cellular Assays Requiring Potent mPGES-1 Inhibition with Low Cytotoxicity Risk

mPGES1-IN-3's low nanomolar enzyme IC50 (8 nM) and cellular IC50 (16.24 nM in A549 cells) [1] make it a potent tool for in vitro studies of PGE2 production. Its favorable selectivity and hERG/CEREP panel profile [1] reduce the risk of off-target effects, enabling cleaner interpretation of cellular responses at low compound concentrations.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns Targeting the mPGES-1 Active Site

As a well-characterized dioxane-fused tricyclic benzimidazole with published SAR [1], mPGES1-IN-3 serves as a benchmark reference compound for medicinal chemistry efforts aiming to develop novel mPGES-1 inhibitors. Its potency (8 nM enzyme IC50) and selectivity data provide a quantitative baseline for evaluating new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for mPGES1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.